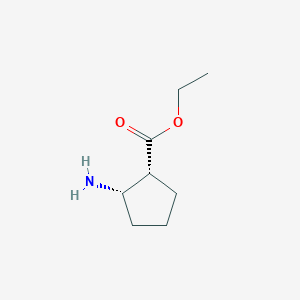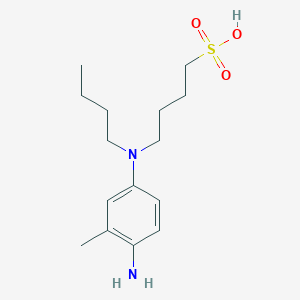
Antimony;gadolinium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony;gadolinium(3+) is a compound formed by the combination of antimony and gadolinium ions Antimony is a metalloid with the symbol Sb and atomic number 51, while gadolinium is a rare-earth metal with the symbol Gd and atomic number 64
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of antimony;gadolinium(3+) typically involves the reaction of antimony and gadolinium salts under controlled conditions. One common method is the solid-state reaction, where antimony and gadolinium oxides are mixed and heated at high temperatures to form the desired compound. Another method involves the use of a hydrothermal process, where the reactants are dissolved in water and subjected to high pressure and temperature to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of antimony;gadolinium(3+) may involve large-scale solid-state reactions or hydrothermal processes. The choice of method depends on factors such as the desired purity of the product, cost, and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Antimony;gadolinium(3+) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, gadolinium in the compound can react with oxygen to form gadolinium(III) oxide, while antimony can react with sulfur to form antimony sulfide.
Common Reagents and Conditions:
Oxidation: Gadolinium reacts with oxygen at elevated temperatures to form gadolinium(III) oxide.
Reduction: Antimony can be reduced using reducing agents such as hydrogen gas.
Substitution: The compound can undergo substitution reactions with halogens to form halides.
Major Products:
Oxidation: Gadolinium(III) oxide (Gd2O3)
Reduction: Elemental antimony (Sb)
Substitution: Gadolinium halides (e.g., GdCl3, GdBr3)
Scientific Research Applications
Antimony;gadolinium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific magnetic and electronic properties.
Mechanism of Action
The mechanism of action of antimony;gadolinium(3+) involves its interaction with molecular targets and pathways in biological systems. Gadolinium ions can interact with water molecules, enhancing the contrast in MRI scans. Additionally, the compound’s magnetic properties can influence cellular processes and molecular interactions, making it useful in various biomedical applications.
Comparison with Similar Compounds
Gadolinium(III) oxide (Gd2O3): A compound with similar magnetic properties used in MRI contrast agents.
Antimony sulfide (Sb2S3): A compound with applications in materials science and electronics.
Uniqueness: Antimony;gadolinium(3+) is unique due to the combination of properties from both antimony and gadolinium. This combination results in a compound with distinct magnetic, electronic, and catalytic properties, making it valuable for a wide range of applications.
Properties
CAS No. |
12024-80-5 |
|---|---|
Molecular Formula |
GdSb |
Molecular Weight |
279.0 g/mol |
IUPAC Name |
stibanylidynegadolinium |
InChI |
InChI=1S/Gd.Sb |
InChI Key |
IYUFCXCHSDHHAR-UHFFFAOYSA-N |
SMILES |
[Sb].[Gd+3] |
Canonical SMILES |
[Sb]#[Gd] |
| 12024-80-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)

![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)
![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
